

Application Notes: Analysis of FGFR Phosphorylation Following Pemigatinib Treatment by Western Blot

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Compound of Interest		
Compound Name:	INCB054828	
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Introduction

Pemigatinib (Pemazyre®) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in various malignancies, including cholangiocarcinoma and myeloid/lymphoid neoplasms.[3][4] Pemigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.[1] This blockade of signal transduction ultimately leads to decreased tumor cell proliferation and survival.[5]

Western blotting is a fundamental immunoassay technique used to verify the on-target efficacy of pemigatinib by quantifying the reduction in FGFR phosphorylation. This document provides a detailed protocol for the analysis of phosphorylated FGFR (p-FGFR) in cell lysates following treatment with pemigatinib.

Data Presentation: Quantitative Analysis of p-FGFR Inhibition

The following table summarizes representative quantitative data from a Western blot analysis demonstrating the effect of pemigatinib on the phosphorylation of FRS2 α , a direct downstream



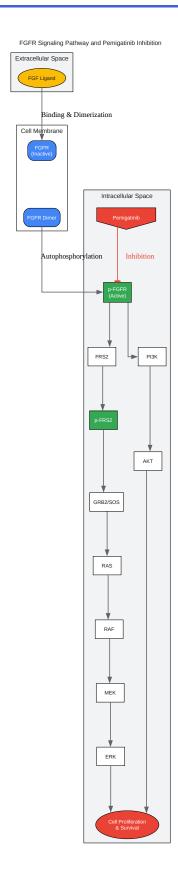
substrate of FGFR, in LU99 lung cancer cells. The band intensity of phosphorylated FRS2 α (p-FRS2 α) was normalized to the total FRS2 α protein levels.

Treatment Condition	Pemigatinib Concentration	p-FRS2α / Total FRS2α Ratio (Normalized)	% Inhibition of Phosphorylation
Vehicle Control (DMSO)	0 nM	1.00	0%
Pemigatinib	500 nM	0.25	75%

Data are representative and derived from experiments conducted on LU99 cells treated for 24 hours. For robust quantification, experiments should be performed in biological replicates.[6][7]

Mandatory Visualizations

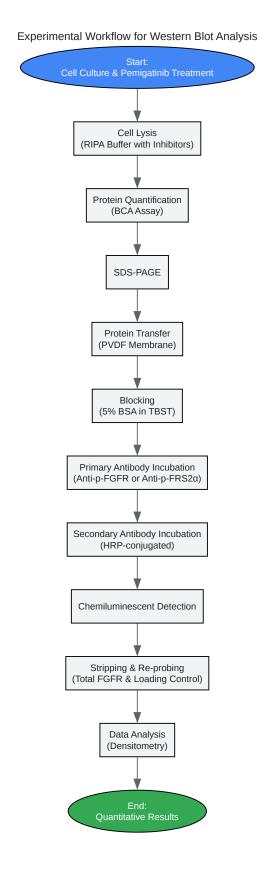




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Caption: FGFR Signaling Pathway and Pemigatinib Inhibition.





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Caption: Experimental Workflow for Western Blot Analysis.



Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the Western blot analysis of p-FGFR.

Cell Culture and Treatment with Pemigatinib

Materials:

- Cancer cell line with known FGFR alterations (e.g., LU99, KG1a, RT-4)[6][8]
- Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Pemigatinib (stock solution in DMSO)
- Vehicle control (DMSO)
- 6-well cell culture plates

Protocol:

- Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.
- Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
- Prepare serial dilutions of pemigatinib in complete growth medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 100 nM, 500 nM). Include a vehicle-only control.
- Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of pemigatinib or vehicle.
- Incubate the cells for the desired treatment duration (e.g., 6 to 24 hours).

Cell Lysis and Protein Extraction

Materials:



- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold RIPA Lysis Buffer
- Protease and Phosphatase Inhibitor Cocktails (add fresh to RIPA buffer before use)
- Cell scraper
- · Microcentrifuge tubes

Protocol:

- After treatment, place the culture plates on ice and aspirate the medium.
- Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.[10]
- Add 100-150 μL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[10]
- Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a prechilled microcentrifuge tube.
- Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[11]
- Centrifuge the lysates at 14,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[11]
- Carefully transfer the supernatant, which contains the soluble protein fraction, to a new prechilled tube.

Protein Quantification

Materials:

- BCA Protein Assay Kit
- Microplate reader

Protocol:



- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Based on the calculated concentrations, normalize all samples with lysis buffer to ensure equal protein loading for SDS-PAGE (typically 20-40 μg per lane).

SDS-PAGE and Western Blotting

Materials:

- Laemmli sample buffer (4x or 2x)
- SDS-PAGE gels (precast or hand-poured)
- Electrophoresis running buffer
- Polyvinylidene difluoride (PVDF) membrane
- · Transfer buffer
- Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent, as its casein content can lead to high background with phospho-specific antibodies.[7]
- Primary antibodies (e.g., anti-p-FGFR (pan), anti-p-FRS2α, anti-total FGFR, anti-total FRS2α, and a loading control like anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Protocol:

- Sample Preparation: Add Laemmli sample buffer to the normalized protein lysates, and boil at 95-100°C for 5-10 minutes to denature the proteins.[9]
- SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis until adequate separation of proteins is achieved.



- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Washing: Repeat the washing step (as in step 6) to remove unbound secondary antibody.
- Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.

Stripping and Re-probing

- After imaging for the phosphorylated protein, the membrane can be stripped of the bound antibodies to allow for re-probing with an antibody against the total protein and a loading control.
- Incubate the membrane in a mild stripping buffer.
- Wash the membrane thoroughly with TBST.
- Repeat the blocking and immunodetection steps (from step 4 of the Western Blotting protocol) for total FGFR and a loading control (e.g., GAPDH).

Data Analysis

• Use densitometry software (e.g., ImageJ) to quantify the band intensities for the phosphorylated protein, total protein, and the loading control for each sample.



- Normalize the phosphorylated protein signal to the total protein signal for each lane to account for variations in FGFR expression.
- Further normalize this ratio to the loading control to correct for any loading inaccuracies.
- Express the results as a fold change relative to the vehicle-treated control.

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